4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline
Overview
Description
4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline is an organic compound with the molecular formula C9H11FN2O3 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom, a nitro group, and a methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline typically involves a multi-step process:
Nitration: The starting material, 4-fluoroaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position relative to the amino group.
Alkylation: The nitroaniline derivative is then subjected to alkylation with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate to introduce the methoxyethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Major Products
Reduction: 4-Fluoro-N-(2-methoxyethyl)-2-aminoaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: It is explored for use in the development of advanced materials, including polymers and dyes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the nitro group can also influence its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-N-(2-methoxyethyl)-2-methylaniline
- 4-Fluoro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide
Uniqueness
4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline is unique due to the presence of both a nitro group and a methoxyethyl group, which confer distinct chemical and biological properties. The nitro group enhances its reactivity, while the methoxyethyl group increases its solubility and potential for interaction with biological targets.
Properties
IUPAC Name |
4-fluoro-N-(2-methoxyethyl)-2-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O3/c1-15-5-4-11-8-3-2-7(10)6-9(8)12(13)14/h2-3,6,11H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHIYXSNFCIUNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C=C(C=C1)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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